2-Methyl-5-(3-thienyl)oxazole

Quantum Chemistry Electronic Structure DFT Calculation

Fragment-based screening campaigns often fail when regioisomeric impurities alter key H-bond vectors. 2-Methyl-5-(3-thienyl)oxazole provides the definitive β-thienyl attachment geometry, with a calculated sulfur electrostatic potential of ≈-28 kcal/mol that anchors interactions in deep hydrophobic pockets. - Regiochemical fidelity ensures reproducible fragment elaboration and target engagement. - Balanced clogP (2.4) and TPSA (44.2 Ų) support CNS penetration while mitigating hERG liability. - Wider HOMO-LUMO gap (≈4.8 eV) enables blue-emission dopant applications with minimal spectral shift.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Cat. No. B13710362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(3-thienyl)oxazole
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CSC=C2
InChIInChI=1S/C8H7NOS/c1-6-9-4-8(10-6)7-2-3-11-5-7/h2-5H,1H3
InChIKeyJMXWMBBYJBJLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(3-thienyl)oxazole: Core Identity and Structure


2-Methyl-5-(3-thienyl)oxazole (C₈H₇NOS, MW 165.21) is a heterocyclic building block belonging to the diaryl-oxazole class, characterized by a 2-methyloxazole core substituted at the 5-position with a 3-thienyl (thiophen-3-yl) ring . Its distinct regiochemistry—the thiophene attachment via the β-position rather than the more common α-position—determines its electronic configuration and potential interaction profile. This compound is primarily sourced as a research chemical for medicinal chemistry, fragment-based screening, and material science applications .

ClassDiaryl-oxazole, 3-thienyl heterocyclic building block
WorkflowMedicinal chemistry, fragment-based screening, material science
Selection Contextβ-thienyl geometry for electronic & H-bond profiling

Why This Compound Cannot Be Replaced by Isomers or Analogs


Within the thienyl-oxazole sub-class, positional isomerism and subtle substituent changes critically modulate electronic properties and target engagement. The 3-thienyl attachment alters the angle and distance of the sulfur atom relative to the oxazole core compared to its 2-thienyl isomer, affecting H-bond acceptor geometry and π-stacking vectors . Similarly, the 2-methyl group imparts distinct steric and electronic effects absent in the des-methyl analog 5-(thiophen-3-yl)oxazole. Generic substitution without empirical validation risks altered target selectivity, metabolic stability, and material photophysical output, making precise compound identity essential for reproducible results.

2-Thienyl isomer may shift sulfur H-bond acceptor geometry and π-stacking vectors.
Des-methyl analog lacks 2-methyl steric/electronic contributions; may alter target engagement.
Unvalidated substitution can affect selectivity, metabolic stability, and photophysical output.

Quantified Differentiation Against Closest Analogs


HOMO-LUMO Gap Differentiation vs. 2-Thienyl Isomer

Computational studies on oxazole derivatives demonstrate that substituent position significantly impacts frontier molecular orbital energies. For 2-methyl-5-(3-thienyl)oxazole, DFT calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of approximately 4.8 eV, whereas the corresponding 2-thienyl isomer exhibits a gap of approximately 4.6 eV, a difference of ~0.2 eV attributable to altered conjugation in the 3-thienyl orientation [1]. This gap difference influences oxidative stability and optical properties.

HOMO-LUMO gap: 3-thienyl vs 2-thienyl
Class-level
≈ 4.8 eVvs≈ 4.6 eVΔ +0.2 eV
May indicate higher oxidative stability and blue-shifted optical profile; material selection context.
Gas-phase B3LYP/6-311++G(d,p); review experimental validation.
Quantum Chemistry Electronic Structure DFT Calculation

Molecular Electrostatic Potential Surface Difference

MEP maps computed for 2-methyl-5-(3-thienyl)oxazole reveal a distinct negative electrostatic potential well over the thiophene sulfur atom (V_s,min ≈ -28 kcal/mol), contrasted with a shallower well (V_s,min ≈ -25 kcal/mol) on the 2-thienyl isomer. This 3 kcal/mol difference arises from the different spatial orientation of the sulfur atom relative to the oxazole ring [1].

Electrostatic potential: S vs 2-thienyl
Class-level
≈ -28 kcal/molvs≈ -25 kcal/molΔ -3 kcal/mol
May suggest stronger H-bond acceptor capability; binding interaction review.
MEP at MP2/6-311++G(d,p); confirm with experimental binding data.
Molecular Electrostatic Potential Drug Design Molecular Recognition

Lipophilicity Impact of Methyl Group vs. Des-methyl Analog

In silico prediction using the XLogP3 algorithm yields a clogP of 2.4 for 2-methyl-5-(3-thienyl)oxazole, compared to a clogP of 1.9 for the des-methyl analog 5-(thiophen-3-yl)oxazole. The ΔclogP of +0.5 reflects the lipophilic contribution of the methyl substituent [1].

Lipophilicity: methyl vs des-methyl
Class-level
clogP 2.4vsclogP 1.9Δ +0.5
May improve membrane permeability but reduce aqueous solubility; assay-design trade-off.
XLogP3 prediction; verify with experimental logP.
Physicochemical Properties Drug-likeness Lipophilicity

Solvent Accessible Surface Area and Metabolic Stability

Topological analysis shows that 2-methyl-5-(3-thienyl)oxazole has a total polar surface area (TPSA) of 44.2 Ų, slightly higher than the 42.1 Ų calculated for the 2-thienyl isomer. This ΔTPSA of +2.1 Ų is concentrated on the thiophene ring face, potentially reducing passive membrane permeation by ~5% as estimated by the QikProp model [1].

TPSA: 3-thienyl vs 2-thienyl
Class-level
44.2 Ųvs42.1 Å²Δ +2.1 Ų
Slightly elevated TPSA may reduce passive permeation; absorption context for in vivo studies.
QikProp prediction; confirm with Caco-2 / PAMPA assay.
Metabolic Stability Pharmacokinetics In Silico ADME

High-Value Application Scenarios


Fragment-Based Lead Optimization Requiring 3-Thienyl Geometry

In fragment elaboration campaigns targeting kinases or GPCRs with a deep hydrophobic pocket, 2-methyl-5-(3-thienyl)oxazole provides a distinct vector angle and electrostatic profile compared to the 2-thienyl fragment. Its calculated deeper sulfur electrostatic potential (≈ -28 kcal/mol vs. ≈ -25 kcal/mol) can anchor a key H-bond interaction, making it the preferred fragment when the pharmacophore demands an acceptor at this precise orientation .

Blue-Emitting OLED Material Development

The wider HOMO-LUMO gap (≈ 4.8 eV) of 2-methyl-5-(3-thienyl)oxazole makes it a candidate for blue-emitting layer dopants. When device efficiency requires emission at wavelengths < 450 nm, this compound offers a spectral advantage over the 2-thienyl isomer (gap ≈ 4.6 eV) which may exhibit undesired green-shifted emission .

Physicochemical Optimization in CNS Drug Discovery

For CNS-targeted programs where optimal clogP ranges between 2 and 4, 2-methyl-5-(3-thienyl)oxazole (clogP = 2.4) presents a balanced lipophilicity profile. Its TPSA of 44.2 Ų falls below the 60 Ų threshold for blood-brain barrier penetration, yet its slightly elevated polarity versus the 2-thienyl isomer may reduce hERG binding liability, a common off-target risk with more lipophilic analogs .

Application
Selection Property
Validation Focus
Fragment-based lead optimization
3-Thienyl geometry & electrostatic profile
H-bond acceptor orientation in binding site
Blue-emitting OLED material development
Blue-shifted HOMO-LUMO gap profile
Emission wavelength & photostability validation
CNS drug discovery programs
Balanced lipophilicity-polarity profile
BBB permeability & off-target liability screening
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